molecular formula C39H32O15 B12368119 Cinchonain IIb

Cinchonain IIb

Cat. No.: B12368119
M. Wt: 740.7 g/mol
InChI Key: NWZBNZUABGSPSN-FUOMFPIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cinchonain IIb can be isolated from the ethanolic extract of the rhizomes of Smilax china . The isolation process involves the use of nuclear magnetic resonance and high-resolution electrospray ionization mass spectrometry for identification . The synthetic routes for this compound are not extensively documented, but it is typically obtained through extraction from natural sources.

Industrial Production Methods

Industrial production of this compound primarily relies on the extraction from plant sources. The process involves harvesting the plant material, followed by extraction using organic solvents such as ethanol. The extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Cinchonain IIb undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert it to its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.

Scientific Research Applications

Cinchonain IIb has a wide range of scientific research applications:

Mechanism of Action

Cinchonain IIb exerts its effects through various molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.

    Antimicrobial Activity: It disrupts microbial cell membranes and inhibits microbial growth.

    Neuroprotective Activity: It protects neurons from oxidative damage and apoptosis.

    Antidiabetic Activity: It modulates glucose metabolism and improves insulin sensitivity.

    Anticancer Activity: It induces apoptosis and inhibits the proliferation of cancer cells.

Comparison with Similar Compounds

Cinchonain IIb is compared with other similar compounds such as cinchonain IIa, cinchonain Ia, and cinchonain Ib . These compounds share similar biological activities but differ in their chemical structures and specific effects. For example, cinchonain IIa has been found to have potent antioxidant properties .

List of Similar Compounds

  • Cinchonain IIa
  • Cinchonain Ia
  • Cinchonain Ib

This compound stands out due to its unique combination of biological activities and its potential for therapeutic applications.

Properties

Molecular Formula

C39H32O15

Molecular Weight

740.7 g/mol

IUPAC Name

(2R,3R,4S,10S)-2,10-bis(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,5-dihydroxy-3,4,9,10-tetrahydro-2H-pyrano[2,3-h]chromen-8-one

InChI

InChI=1S/C39H32O15/c40-19-4-1-14(7-23(19)44)17-11-30(50)52-29-13-27(48)33-34(35(51)37(54-39(33)31(17)29)16-3-6-21(42)25(46)9-16)32-26(47)12-22(43)18-10-28(49)36(53-38(18)32)15-2-5-20(41)24(45)8-15/h1-9,12-13,17,28,34-37,40-49,51H,10-11H2/t17-,28+,34-,35+,36+,37+/m0/s1

InChI Key

NWZBNZUABGSPSN-FUOMFPIFSA-N

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C3C(=CC5=C4[C@@H](CC(=O)O5)C6=CC(=C(C=C6)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)C8=CC(=C(C=C8)O)O)O

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C(CC(=O)O5)C6=CC(=C(C=C6)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)C8=CC(=C(C=C8)O)O)O

Origin of Product

United States

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